molecular formula C12H15NO3 B13876493 3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one

Cat. No.: B13876493
M. Wt: 221.25 g/mol
InChI Key: CDQRMUBLKFFEFD-UHFFFAOYSA-N
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Description

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with acetyl, ethyl, and propanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with ethyl acetoacetate in the presence of a base, followed by the addition of propanoyl chloride. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-5-ethyl-6-propanoyl-1H-pyridin-2-one: Similar structure but different substitution pattern.

    3-acetyl-6-methyl-5-propanoyl-1H-pyridin-2-one: Methyl group instead of ethyl.

    3-acetyl-6-ethyl-5-butanoyl-1H-pyridin-2-one: Butanoyl group instead of propanoyl.

Uniqueness

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, ethyl, and propanoyl groups on the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-acetyl-6-ethyl-5-propanoyl-1H-pyridin-2-one

InChI

InChI=1S/C12H15NO3/c1-4-10-9(11(15)5-2)6-8(7(3)14)12(16)13-10/h6H,4-5H2,1-3H3,(H,13,16)

InChI Key

CDQRMUBLKFFEFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=O)N1)C(=O)C)C(=O)CC

Origin of Product

United States

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